5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt
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Overview
Description
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt is a derivative of barbituric acid. This compound is known for its central nervous system depressant properties, which makes it useful in various medical applications, particularly as a sedative and anesthetic . It is a member of the barbiturate family, which has been widely studied for its pharmacological effects.
Preparation Methods
The synthesis of 5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt involves the reaction of barbituric acid with isobutyl and methylallyl groups. The synthetic route typically includes the following steps:
Formation of Barbituric Acid: Barbituric acid is synthesized by the condensation of urea with malonic acid or its derivatives.
Substitution Reaction: The hydrogen atoms at the 5-position of barbituric acid are substituted with isobutyl and methylallyl groups.
Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the binding of GABA to its receptors, leading to increased chloride ion influx and hyperpolarization of neuronal membranes . This results in the inhibition of neuronal activity, producing sedative and anesthetic effects.
Comparison with Similar Compounds
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt is similar to other barbiturates such as phenobarbital and butalbital . it is unique in its specific substitution pattern, which imparts distinct pharmacological properties. For example:
Phenobarbital: Known for its long-lasting anticonvulsant effects.
Butalbital: Commonly used in combination with other drugs for the treatment of tension headaches.
These compounds share a common barbituric acid core but differ in their side chains, leading to variations in their pharmacokinetics and therapeutic uses.
Properties
CAS No. |
73681-10-4 |
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Molecular Formula |
C12H17N2NaO3 |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
sodium;5-but-3-en-2-yl-5-(2-methylpropyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-5-8(4)12(6-7(2)3)9(15)13-11(17)14-10(12)16;/h5,7-8H,1,6H2,2-4H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChI Key |
QIMDLCNWZCSJRV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)[N-]C1=O)C(C)C=C.[Na+] |
Origin of Product |
United States |
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